molecular formula C9H13NO B1321421 2-Ethyl-5-methoxyaniline CAS No. 321909-03-9

2-Ethyl-5-methoxyaniline

Cat. No.: B1321421
CAS No.: 321909-03-9
M. Wt: 151.21 g/mol
InChI Key: OSNOZELCAUYPKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-5-methoxyaniline, also known as this compound, is an organic compound with the molecular formula C9H13NO. It is a derivative of aniline, where the amino group is substituted at the 2-position with an ethyl group and at the 5-position with a methoxy group. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .

Scientific Research Applications

2-Ethyl-5-methoxyaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-methoxybenzenamine is not specified in the available resources. The mechanism of action typically refers to how a compound interacts with biological systems, which may not be applicable for this compound if it’s primarily used in chemical synthesis .

Safety and Hazards

The safety data sheet for 2-Ethyl-5-methoxybenzenamine indicates that it is classified for skin corrosion/irritation (Category 2) and serious eye damage/eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-5-methoxybenzenamine typically involves the nitration of 2-ethyl-5-methoxytoluene followed by reduction. The nitration process introduces a nitro group into the aromatic ring, which is then reduced to an amine group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation .

Industrial Production Methods

In industrial settings, the production of 2-ethyl-5-methoxybenzenamine can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitro and nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-methoxybenzenamine
  • 2-Ethyl-4-methoxybenzenamine
  • 2-Ethyl-6-methoxybenzenamine

Uniqueness

2-Ethyl-5-methoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds .

Properties

IUPAC Name

2-ethyl-5-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-3-7-4-5-8(11-2)6-9(7)10/h4-6H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNOZELCAUYPKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.